4-Amino-2-(methylthio)thiazole-5-carbaldehyde
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Overview
Description
4-Amino-2-(methylthio)thiazole-5-carbaldehyde is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both amino and aldehyde functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(methylthio)thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with methylthiol and formylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(methylthio)thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: 4-Amino-2-(methylthio)thiazole-5-carboxylic acid.
Reduction: 4-Amino-2-(methylthio)thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-(methylthio)thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: This compound has shown potential in the development of antimicrobial and anticancer agents.
Industry: It is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-2-(methylthio)thiazole-5-carbaldehyde involves its interaction with various molecular targets:
Comparison with Similar Compounds
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
- 4-Amino-2-(methylthio)thiazole-5-carboxylic acid
- 2-Amino-4-(methylthio)thiazole
Uniqueness: 4-Amino-2-(methylthio)thiazole-5-carbaldehyde is unique due to the presence of both amino and aldehyde functional groups, which provide it with distinct reactivity and versatility in synthetic applications . Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of biologically active compounds.
Properties
Molecular Formula |
C5H6N2OS2 |
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Molecular Weight |
174.2 g/mol |
IUPAC Name |
4-amino-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H6N2OS2/c1-9-5-7-4(6)3(2-8)10-5/h2H,6H2,1H3 |
InChI Key |
KGRHTNMEZNRVIY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(S1)C=O)N |
Origin of Product |
United States |
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